![molecular formula C18H19N3OS B496125 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B496125.png)
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoimidazole ring, an ethyl group, and a p-tolyl-acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoimidazole ring This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-benzoimidazol-2-yl-methanol: This compound shares the benzoimidazole ring and ethyl group but differs in the functional groups attached.
1-Ethyl-1H-benzoimidazol-2-ylsulfanyl-acetic acid: Similar in structure but with an acetic acid moiety instead of the p-tolyl-acetamide group.
Uniqueness
2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H19N3OS |
|---|---|
Poids moléculaire |
325.4g/mol |
Nom IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-3-21-16-7-5-4-6-15(16)20-18(21)23-12-17(22)19-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,22) |
Clé InChI |
BDOWNVNYZZZCDY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



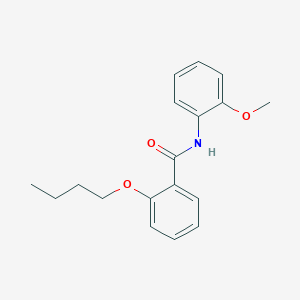
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B496050.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B496052.png)
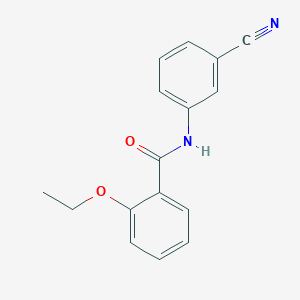
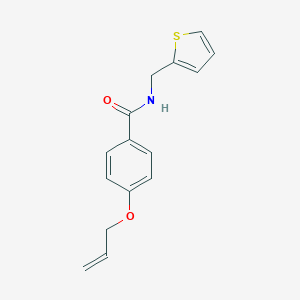
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)

![4-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B496058.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496061.png)
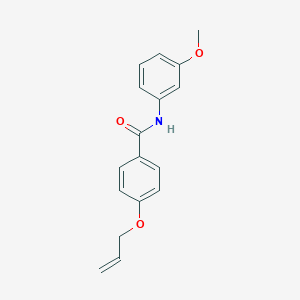
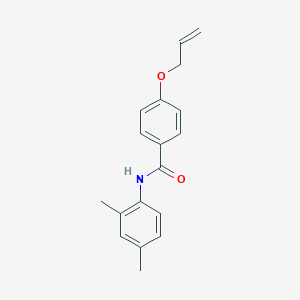
![N-allyl-2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B496065.png)
